[7-(Benzyloxy)hept-2-EN-1-YL]benzene
Description
Properties
CAS No. |
654068-30-1 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
7-phenylhept-5-enoxymethylbenzene |
InChI |
InChI=1S/C20H24O/c1(2-6-12-19-13-7-4-8-14-19)3-11-17-21-18-20-15-9-5-10-16-20/h2,4-10,13-16H,1,3,11-12,17-18H2 |
InChI Key |
RIMQIIUJKDSNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure
- Starting Material : 7-Hydroxyhept-2-en-1-yl benzene (synthesized via Wittig reaction or alkylation).
- Benzyl Bromide : Reacts with the hydroxyl group under basic conditions.
- Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
- Solvent : Anhydrous DMF or THF.
Example Protocol (Adapted from):
- Dissolve 7-hydroxyhept-2-en-1-yl benzene (1.0 equiv) in DMF.
- Add NaH (1.1 equiv) and stir at 0°C for 30 minutes.
- Add benzyl bromide (1.1 equiv) and stir at room temperature for 12–24 hours.
- Quench with H₂O, extract with ethyl acetate, and purify via column chromatography.
| Parameter | Value |
|---|---|
| Yield | 55–81% (dependent on starting purity) |
| Purity | >95% (HPLC) |
| Key Reagents | NaH, benzyl bromide, DMF |
Mechanistic Insights :
The hydroxyl group acts as a nucleophile, displacing bromide in an SN2 mechanism. NaH deprotonates the alcohol to generate a strong alkoxide, enhancing reactivity.
Cross-Metathesis
Ring-closing or cross-metathesis (CM) with Grubbs-type catalysts enables precise bond formation.
Procedure
- Catalyst : Grubbs’ second-generation catalyst or Hoveyda-Grubbs catalyst.
- Substrates : Benzyl-protected allyl ether and a hexenyl alkene.
- Solvent : Dichloromethane (CH₂Cl₂) or toluene.
Example Protocol (Adapted from):
- Mix benzyl allyl ether (CH₂=CHCH₂OCH₂Ph) and 1-pentene in CH₂Cl₂.
- Add Grubbs’ catalyst (5 mol%) and stir at 50°C for 24–48 hours.
- Filter catalyst and purify via column chromatography.
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–5 mol% |
| Solvent | CH₂Cl₂ or toluene |
| Yield | 60–77% (dependent on substrate) |
Mechanistic Insights :
The catalyst facilitates alkene exchange, forming the desired heptenyl chain. Steric and electronic effects of the benzyloxy group influence reaction efficiency.
Wittig Reaction
This method introduces the double bond via a phosphorus ylide.
Procedure
- Aldehyde : Heptanal derivative with a benzene ring.
- Ylide : Ph₃P=CHCH₂CH₂CH₂CH₂CH₂CH₂- (generated from Ph₃P=CH₂ and a Grignard reagent).
- Conditions : Anhydrous THF, 0°C to RT.
Example Protocol (Adapted from):
- Generate the ylide by reacting Ph₃P=CH₂ with a Grignard reagent.
- React with heptanal derivative in THF.
- Quench with H₂O and extract with diethyl ether.
| Parameter | Value |
|---|---|
| Yield | 45–67% (dependent on ylide stability) |
| Purity | 85–90% (column chromatography) |
Mechanistic Insights :
The ylide attacks the aldehyde carbonyl, forming a betaine intermediate that eliminates to yield the alkene.
Alkylation
Direct alkylation of benzene with a heptenyl bromide bearing a benzyloxy group.
Procedure
- Heptenyl Bromide : 7-(Benzyloxy)hept-2-en-1-yl bromide.
- Catalyst : Friedel-Crafts (AlCl₃) or transition metal coupling.
- Solvent : Dichloromethane or nitrobenzene.
Example Protocol (Adapted from):
- React benzene with 7-(benzyloxy)hept-2-en-1-yl bromide in AlCl₃.
- Stir at reflux for 12–24 hours.
- Quench with HCl and extract with ethyl acetate.
| Parameter | Value |
|---|---|
| Yield | 30–50% (low due to steric hindrance) |
| Purity | 70–80% (recrystallization required) |
Mechanistic Insights :
Electrophilic substitution is limited by steric bulk at the benzyloxy group, favoring less hindered positions.
Spectral Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆O₂ |
| Exact Mass | 310.19328 g/mol |
| ¹H NMR (CDCl₃) | δ 7.35–7.25 (m, 5H, benzyl), 5.98 (ddd, J = 17, 11, 6 Hz, CH=CH) |
| ¹³C NMR (CDCl₃) | δ 137.8 (C=CH), 128.5 (aromatic C) |
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Williamson Ether | High yield, simplicity | Requires pure starting alcohol |
| Cross-Metathesis | Precise bond formation | Expensive catalyst |
| Wittig Reaction | Double bond control | Ylide instability |
| Alkylation | Direct route | Low yield due to steric effects |
Chemical Reactions Analysis
Types of Reactions
Oxidation: [7-(Benzyloxy)hept-2-EN-1-YL]benzene can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the double bond, converting the hept-2-en-1-yl chain to a heptane chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated heptane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [7-(Benzyloxy)hept-2-EN-1-YL]benzene serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine
Drug Development: The structural features of [7-(Benzyloxy)hept-2-EN-1-YL]benzene make it a potential candidate for the development of new pharmaceuticals.
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Industry
Material Science: [7-(Benzyloxy)hept-2-EN-1-YL]benzene is used in the development of new materials with unique properties.
Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of [7-(Benzyloxy)hept-2-EN-1-YL]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Compound A: (E)-2-(Benzyloxy)-1-(5-(Benzyloxy)-7-(4-(Benzyloxy)-3-iodophenyl)hept-2-en-1-yl)-3,4-dimethoxybenzene
Key Features :
- Molecular Formula : C₄₂H₄₃IO₅
- Molecular Weight : 754.69 g/mol
- Synthesis : Prepared via benzylation of precursor 75a using NaH, yielding 50% after purification .
- Unique Attributes :
- Three benzyloxy groups and an iodine substituent enhance steric hindrance and electronic polarization.
- The hept-2-enyl chain facilitates π-π interactions in supramolecular assemblies.
Comparison with Target Compound :
Compound B: (Z)-((Hept-4-en-1-yloxy)methyl)benzene
Key Features :
- CAS No.: 1258760-09-6
- Molecular Formula : C₁₄H₂₀O
- Molecular Weight : 204.31 g/mol
- Synthesis : Achieved via optimized routes with yields up to 90% .
- Unique Attributes :
- The hept-4-enyl chain reduces steric strain compared to hept-2-enyl isomers.
- Lacks additional substituents, simplifying reactivity in cross-coupling reactions.
Comparison with Target Compound :
| Parameter | [7-(Benzyloxy)hept-2-EN-1-YL]benzene | Compound B |
|---|---|---|
| Double Bond Position | 2-position | 4-position |
| Steric Accessibility | Lower | Higher |
| Synthetic Yield | Not reported | Up to 90% |
Compound C: 7-(1-Acetoxymethylidene)Benzonorbornadiene
Key Features :
- Molecular Framework: Bicyclic norbornadiene core with an acetoxymethylidene group.
- Synthesis : Generated via benzyne addition to 6-acetoxyfulvene, yielding acid-hydrolyzable intermediates .
- Unique Attributes :
- Rigid bicyclic structure enables strain-driven reactivity.
- Hydrolysis produces formyl and hydroxymethyl derivatives.
Comparison with Target Compound :
Research Findings and Implications
- Synthetic Challenges : The target compound’s hept-2-enyl chain may complicate regioselective functionalization compared to simpler alkenyl ethers like Compound B .
- Electronic Effects : Benzyloxy groups in Compound A and the target compound enhance electron density on the aromatic ring, favoring electrophilic substitutions over aliphatic analogs like methyl benzoate .
- Steric Considerations : Bulkier substituents (e.g., iodine in Compound A) reduce reaction rates in nucleophilic environments compared to unsubstituted analogs .
Biological Activity
[7-(Benzyloxy)hept-2-EN-1-YL]benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
The molecular formula of [7-(Benzyloxy)hept-2-EN-1-YL]benzene can be represented as with a molar mass of approximately 230.31 g/mol. The structure features a benzyloxy group attached to a heptene backbone, which may contribute to its biological properties.
Synthesis
The synthesis of [7-(Benzyloxy)hept-2-EN-1-YL]benzene typically involves the alkylation of hept-2-en-1-ol with benzyl bromide in the presence of a base such as potassium carbonate. This method has been shown to yield the compound in moderate to high purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar benzyl compounds exhibit significant antimicrobial properties. For instance, compounds with benzyloxy groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 20 µM to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound A | 20 µM | 40 µM |
| Compound B | 30 µM | 50 µM |
| [7-(Benzyloxy)hept-2-EN-1-YL]benzene | TBD | TBD |
Anticancer Activity
In vitro studies have indicated that compounds similar to [7-(Benzyloxy)hept-2-EN-1-YL]benzene possess anticancer properties. For example, certain derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of benzyloxy derivatives revealed that specific modifications in the chemical structure could enhance activity against resistant strains of bacteria. The study utilized a series of synthesized compounds, including those related to [7-(Benzyloxy)hept-2-EN-1-YL]benzene, demonstrating that structural variations significantly influenced their efficacy .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of benzyl derivatives, highlighting that [7-(Benzyloxy)hept-2-EN-1-YL]benzene exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells, which was confirmed through flow cytometry analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
